Cellular Client Protein Depletion: 7-Descarbamoyl 17-Amino Geldanamycin Exhibits Negligible Activity vs. Potent Analogs
In a direct cellular assay measuring depletion of the Hsp90 client protein p185erbB-2 in human breast cancer cells, 7-Descarbamoyl 17-Amino Geldanamycin demonstrated very low activity, contrasting sharply with the potent degradation induced by reference inhibitors such as 17-AAG and 17-DMAG . This functional divergence is critical for selecting appropriate controls in mechanistic studies.
| Evidence Dimension | Depletion of p185erbB-2 client protein |
|---|---|
| Target Compound Data | Very low activity (qualitative) |
| Comparator Or Baseline | 17-AAG, 17-DMAG (potent degradation observed) |
| Quantified Difference | Not numerically quantified; classified as negligible vs. potent |
| Conditions | In vitro human breast cancer cells |
Why This Matters
This stark functional difference confirms that 7-Descarbamoyl 17-Amino Geldanamycin is unsuitable for experiments requiring robust Hsp90 inhibition and should instead be procured as an analytical standard or synthetic intermediate.
